(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a spiro[4.5]decane core, which is a bicyclic system containing both oxygen and nitrogen atoms, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps often include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the benzofuran moiety via a condensation reaction.
- Functionalization of the hydroxyl group through selective oxidation or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction efficiency and the development of scalable processes for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic core or the benzofuran ring.
Substitution: Functional groups on the benzofuran ring can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of benzofuran derivatives.
Scientific Research Applications
(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic core but lacking the benzofuran moiety.
6-Hydroxy-1-benzofuran-3(2H)-one: A simpler compound that contains the benzofuran ring but lacks the spirocyclic structure.
Uniqueness
(2Z)-2-(1,4-dioxa-8-azaspiro[45]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one is unique due to its combination of a spirocyclic core and a benzofuran ring
Properties
IUPAC Name |
(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethylidene)-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c18-11-1-2-12-13(9-11)22-14(15(12)19)10-17-5-3-16(4-6-17)20-7-8-21-16/h1-2,9-10,18H,3-8H2/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYSLXCEXOQXSN-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12OCCO2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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